molecular formula C16H31NO3 B13986673 Ethyl 4-(dipentylamino)-4-oxobutanoate CAS No. 7249-60-7

Ethyl 4-(dipentylamino)-4-oxobutanoate

Cat. No.: B13986673
CAS No.: 7249-60-7
M. Wt: 285.42 g/mol
InChI Key: PCCBJWJLYTUNAH-UHFFFAOYSA-N
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Description

Ethyl 4-(dipentylamino)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a dipentylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(dipentylamino)-4-oxobutanoate typically involves the esterification of 4-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The dipentylamino group is introduced through a nucleophilic substitution reaction, where dipentylamine reacts with the ester in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and real-time monitoring helps in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(dipentylamino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dipentylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(dipentylamino)-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(dipentylamino)-4-oxobutanoate involves its interaction with specific molecular targets. The dipentylamino group can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-dimethylaminobenzoate: Similar in structure but with a dimethylamino group instead of a dipentylamino group.

    Ethyl 4-(dimethylamino)benzoate: Another related compound with a dimethylamino group.

Uniqueness

Ethyl 4-(dipentylamino)-4-oxobutanoate is unique due to the presence of the dipentylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

CAS No.

7249-60-7

Molecular Formula

C16H31NO3

Molecular Weight

285.42 g/mol

IUPAC Name

ethyl 4-(dipentylamino)-4-oxobutanoate

InChI

InChI=1S/C16H31NO3/c1-4-7-9-13-17(14-10-8-5-2)15(18)11-12-16(19)20-6-3/h4-14H2,1-3H3

InChI Key

PCCBJWJLYTUNAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)C(=O)CCC(=O)OCC

Origin of Product

United States

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